3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is an organic compound with a complex structure that includes a benzothiophene core, a nitrophenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, typically using 4-nitroaniline as the nucleophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzothiophene core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-nitrophenyl)benzamide
- 3-Chloro-N-(4-nitrophenyl)propanamide
- 3-Chloro-N-(4-nitrophenyl)pyrrolidine-2,5-dione
Uniqueness
3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack the benzothiophene structure, leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBMGEFOEQLLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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